SinomenineHCl
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Overview
Description
Sinomenine hydrochloride is an isoquinoline alkaloid derived from the roots and stems of the plant Sinomenium acutum, which is native to Japan and China. This compound has been traditionally used in herbal medicine for the treatment of rheumatism and arthritis . Sinomenine hydrochloride exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antitumor, and immunosuppressive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sinomenine hydrochloride can be synthesized through various chemical routes. One common method involves the extraction of sinomenine from the roots and stems of Sinomenium acutum, followed by its conversion to sinomenine hydrochloride through a reaction with hydrochloric acid . The synthetic process typically involves the following steps:
Extraction: Sinomenine is extracted from the plant material using solvents such as ethanol or methanol.
Purification: The extracted sinomenine is purified through techniques like crystallization or chromatography.
Conversion: The purified sinomenine is reacted with hydrochloric acid to form sinomenine hydrochloride.
Industrial Production Methods
Industrial production of sinomenine hydrochloride involves optimizing the extraction and purification processes to achieve high yields and purity. Recent advancements have focused on developing greener and more efficient methods for the industrial production of sinomenine hydrochloride, considering variations among different batches of the medicinal herb .
Chemical Reactions Analysis
Types of Reactions
Sinomenine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as zinc amalgam and hydrochloric acid are used for reduction reactions.
Substitution: Various reagents, including halogenating agents and acrylates, are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sinomenine derivatives with enhanced anti-inflammatory, analgesic, and antitumor activities .
Scientific Research Applications
Sinomenine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Sinomenine hydrochloride exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Berberine: Another isoquinoline alkaloid with anti-inflammatory and antitumor properties.
Tetrandrine: An alkaloid with similar anti-inflammatory and immunosuppressive effects.
Colchicine: A compound used to treat gout and other inflammatory conditions.
Uniqueness of Sinomenine Hydrochloride
Sinomenine hydrochloride is unique due to its broad spectrum of pharmacological activities and its traditional use in herbal medicine. Its ability to modulate multiple signaling pathways and its potential for structural modifications make it a valuable compound for scientific research and therapeutic applications .
Properties
IUPAC Name |
(10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4.ClH/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19;/h4-5,9,12-13,22H,6-8,10H2,1-3H3;1H/t12-,13?,19?;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEVIMJAUHZFMW-NRQMVYOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC23CC(=O)C(=C[C@@H]2C1CC4=C3C(=C(C=C4)OC)O)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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